molecular formula C6H11BrO2S B1369500 Methyl 3-((2-bromoethyl)thio)propanoate

Methyl 3-((2-bromoethyl)thio)propanoate

Cat. No.: B1369500
M. Wt: 227.12 g/mol
InChI Key: CFPDEFGZLFECKT-UHFFFAOYSA-N
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Description

Methyl 3-((2-bromoethyl)thio)propanoate is a useful research compound. Its molecular formula is C6H11BrO2S and its molecular weight is 227.12 g/mol. The purity is usually 95%.
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Q & A

Q. How can the synthesis of Methyl 3-((2-bromoethyl)thio)propanoate be optimized for higher yield and purity?

Methodological Answer:
Synthetic optimization typically involves adjusting reaction conditions such as temperature, solvent, and catalyst. For thioether-linked propanoate esters, a Michael addition or nucleophilic substitution between a bromoethyl thiol derivative and methyl propanoate is common. Evidence from analogous syntheses (e.g., methyl 3-((4-methylphenyl)thio)propanoate) suggests using triethylamine as a base to deprotonate the thiol and facilitate nucleophilic attack . Microwave-assisted heating (60°C for 3 hours) can improve reaction efficiency, as demonstrated in similar thioether ester syntheses, achieving >99% conversion . Purity can be enhanced via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) and confirmed by 1^1H NMR .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR can confirm the thioether linkage (δ ~2.5–3.5 ppm for SCH2_2 protons) and ester carbonyl (δ ~170 ppm in 13^13C). Splitting patterns distinguish the bromoethyl group (e.g., triplet for BrCH2_2CH2_2S) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS verifies the molecular ion ([M+H]+^+) and bromine isotopic signature (1:1 ratio for 79^{79}Br/81^{81}Br) .
  • Infrared Spectroscopy (IR): Stretching vibrations for C=O (~1740 cm1^{-1}) and C-Br (~560 cm1^{-1}) confirm functional groups .

Q. How does the bromoethyl substituent influence the compound’s reactivity in polymerization or conjugation reactions?

Advanced Research Focus:
The bromoethyl group acts as a versatile electrophile, enabling nucleophilic substitution (e.g., with amines, thiols) or participation in radical reactions. In copolymerization studies of similar thioether esters (e.g., with 1,4-oxathiepan-7-one), the bromine atom can initiate chain-transfer reactions or serve as a crosslinking site . Kinetic studies using 1^1H NMR or GPC can track reactivity, while adjusting monomer ratios (e.g., 1:1 vs. 1:2) may mitigate side reactions like β-hydride elimination .

Q. What strategies address discrepancies in thermal stability data for brominated thioether esters?

Data Contradiction Analysis:
Thermal stability variations may arise from impurities, solvent residues, or measurement techniques. For example:

  • Differential Scanning Calorimetry (DSC): Ensure samples are rigorously purified to exclude plasticizing impurities, which lower observed melting points .
  • Thermogravimetric Analysis (TGA): Compare decomposition profiles under inert vs. oxidative atmospheres; brominated compounds often exhibit lower stability in air due to Br^• radical formation .
  • Cross-validate data with structurally similar esters (e.g., methyl 3-(2-bromophenyl)propanoate, mp ~157–160°C) to identify outliers .

Q. How can the biological activity of this compound be evaluated in vitro?

Methodological Answer:

  • Anticancer Assays: Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa). Compare IC50_{50} values with control esters (e.g., methyl 3-(trifluoroethoxy)propanoate) to assess bromine’s role in cytotoxicity .
  • Antimicrobial Screening: Test against Gram-positive/negative bacteria via disk diffusion. The bromoethyl group may enhance membrane permeability, as seen in brominated indole derivatives .
  • Mechanistic Studies: Use fluorescence polarization or SPR to evaluate interactions with targets like mTOR or tubulin, leveraging structural analogs (e.g., triazolopyrimidinyl derivatives) .

Q. What are the key challenges in storing and handling this compound?

Stability and Safety Considerations:

  • Storage: Keep under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis or oxidation. Similar bromoethyl esters degrade via SN2 mechanisms in humid conditions .
  • Decomposition Products: Monitor for HBr release using pH strips or FTIR. Use scavengers (e.g., CaO) in storage vials .
  • Safety Protocols: Wear OV/AG-P99 respirators and nitrile gloves during handling, as brominated compounds often exhibit acute toxicity .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Advanced Computational Approach:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to model transition states for SN2 reactions or radical pathways .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. THF) on reaction rates, validated by experimental kinetic data .
  • Docking Studies: Predict binding affinities to biological targets (e.g., enzymes with nucleophilic active sites) using AutoDock Vina .

Q. What synthetic routes minimize byproducts like disulfides or dehydrohalogenation products?

Byproduct Mitigation Strategies:

  • Low-Temperature Reactions: Conduct substitutions at 0–25°C to suppress elimination (e.g., β-hydride loss from bromoethyl groups) .
  • Exclude Protic Solvents: Use anhydrous DMF or THF to prevent hydrolysis of the bromoethyl group .
  • Add Radical Inhibitors: BHT (butylated hydroxytoluene) or TEMPO can quench radical pathways that form disulfides .

Q. How does the thioether linkage impact the compound’s spectroscopic and chromatographic behavior?

Analytical Deep Dive:

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water) resolves thioether esters from sulfoxides/sulfones, which elute earlier due to higher polarity .
  • UV-Vis: The thioether group shows weak absorption ~250 nm, while bromine enhances absorbance intensity .
  • X-ray Crystallography: Resolves S–CH2_2 bond lengths (~1.81 Å) and confirms stereochemistry, critical for structure-activity studies .

Q. What are best practices for scaling up this compound synthesis without compromising yield?

Process Chemistry Guidelines:

  • Batch vs. Flow Chemistry: For multi-gram scales, continuous flow systems improve heat/mass transfer, reducing side reactions .
  • In Situ Monitoring: Use inline FTIR or Raman spectroscopy to track reaction progress and automate quenching at optimal conversion .
  • Workup Automation: Liquid-liquid extraction with ethyl acetate/water minimizes manual handling, improving reproducibility .

Properties

Molecular Formula

C6H11BrO2S

Molecular Weight

227.12 g/mol

IUPAC Name

methyl 3-(2-bromoethylsulfanyl)propanoate

InChI

InChI=1S/C6H11BrO2S/c1-9-6(8)2-4-10-5-3-7/h2-5H2,1H3

InChI Key

CFPDEFGZLFECKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

8.2 g. of this ester are dissolved in 27 ml. anhydrous diethyl ether, 0.8 ml. pyridine is added thereto and then 1.9 ml. phosphorus tribromide is added dropwise, while cooling with ice. The reaction mixture is subsequently stirred for 5 hours at ambient temperature. Ice water is then added thereto, followed by extraction with diethyl ether. The extract is washed with water, dried and evaporated to give 10.1 g. of an oil which is chromatographed with 480 g. of silica gel, using ligroin-diethyl ether (2:1 v/v) as elution agent, 7.1 g. methyl 3-(2-bromoethylthio)-propionate being obtained in the form of an oil.
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